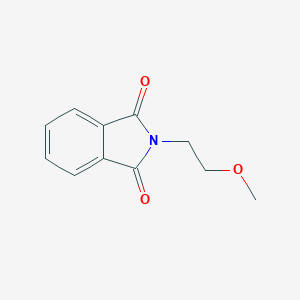

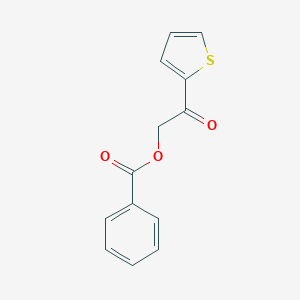

![molecular formula C9H9ClN4S B349406 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 341944-06-7](/img/structure/B349406.png)

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

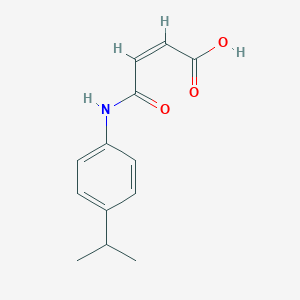

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S . It is also known by other names such as Antibacterial agent 117 . The compound has a molecular weight of 240.71 g/mol .

Molecular Structure Analysis

The compound’s IUPAC name is 3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine . Its InChI code is InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) . The compound’s canonical SMILES representation is C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.71 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The compound’s exact mass and monoisotopic mass are both 240.0236452 g/mol . Its topological polar surface area is 92.9 Ų . The compound has a heavy atom count of 15 . It has a formal charge of 0 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of 1,2,4-triazole derivatives, including compounds similar to 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine, has been extensively studied due to their wide range of biological activities. These compounds are synthesized through various strategies, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and eco-friendliness. The CuAAC method has been highlighted for its potential in synthesizing triazole compounds under environmentally friendly conditions, offering advantages such as shorter reaction times, easier work-up, and higher yields compared to traditional methods (de Souza et al., 2019).

Biological Activities

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities make them valuable in the development of new therapeutic agents. Specifically, their ability to act as corrosion inhibitors for various metals in aggressive media has been documented, with 1,4-disubstituted 1,2,3-triazole derivatives showing good efficiency. This indicates their potential use in protecting metal surfaces from corrosion, contributing to their application in material science and engineering (Hrimla et al., 2021).

Applications in Drug Discovery and Other Fields

The structurally diverse nature of 1,2,4-triazole derivatives allows for their exploration in drug discovery, particularly in the search for new drug candidates with potent biological activities. Strategies for synthesizing triazole-containing scaffolds using precursors like 3-amino-1,2,4-triazole have been summarized, emphasizing the importance of these compounds in the development of pharmaceuticals. Such strategies are crucial for discovering new drug candidates, highlighting the significant role of triazole derivatives in medicinal chemistry and pharmaceutical research (Nasri et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCPAKIRUVGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

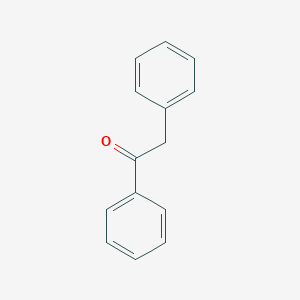

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

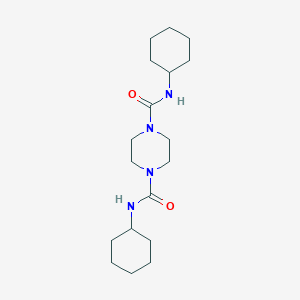

![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)

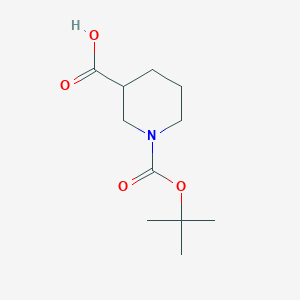

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)

![Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B349374.png)

![2-Ethyl-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B349378.png)